molecular formula C20H18ClN5O3S B3003143 N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251679-03-4

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B3003143
CAS No.: 1251679-03-4
M. Wt: 443.91
InChI Key: DZFMMSZOUSWQKS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrido[2,3-e][1,2,4]thiadiazine ring system substituted with a para-tolyl group and a 2-chloropyridin-3-yl acetamide moiety.

Properties

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3S/c1-14-6-8-15(9-7-14)26-13-25(30(28,29)17-5-3-11-23-20(17)26)12-18(27)24-16-4-2-10-22-19(16)21/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFMMSZOUSWQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NC4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C19H19ClN4O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research has demonstrated that derivatives of the pyrido[2,3-e][1,2,4]thiadiazine framework exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains. In particular, studies indicate that certain derivatives show good to moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
CompoundBacterial StrainActivity Level
5eStaphylococcus aureusHighly Active
5gEscherichia coliHighly Active
4gPseudomonas aeruginosaHighly Active
5hBacillus subtilisModerately Active

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. In related studies, derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For example:

  • Dual COX Inhibition : A derivative demonstrated an 82% reduction in ear edema in an in vivo model, indicating significant anti-inflammatory effects . The molecular docking studies provided insights into how structural features facilitate dual inhibition.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Pathways : By targeting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
  • Interaction with Bacterial Cell Walls : The compound's structural components may interfere with bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the compound's efficacy:

  • Study on Antibacterial Effects : A series of experiments conducted on various bacterial strains revealed that modifications to the thiadiazine core significantly enhanced antibacterial potency .
  • Inflammation Model : In a controlled study using a murine model for inflammation, a related compound exhibited substantial anti-inflammatory effects through COX inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Table 1: Key Structural and Functional Group Comparisons
Compound Name Core Heterocycle Substituents/Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine p-Tolyl, 2-chloropyridin-3-yl acetamide, sulfone Not reported Not available
4-(3-Tolyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E) Pyrido[4,3-e][1,2,4]thiadiazine m-Tolyl, sulfone 289.31 IR: Sulfone (S=O) stretching; NMR: Aromatic protons
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetamide (2e) Pyrimidine-triazole hybrid Cyclopropyl triazole, pyridinyl, acetamide Not reported IR: νN–H (3205 cm⁻¹), νC=O (1612 cm⁻¹); NMR: δ 6.84–8.70 (aromatic)
N-(7-Methyl-2-phenylamino-tetrahydro-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide (Compound 24) Pyrido-thieno-pyrimidinone Phenylamino, methyl, acetamide 369.44 IR: νC=O (1730, 1690 cm⁻¹); NMR: δ 2.10 (COCH3), 7.37–7.47 (Ar-H)

Key Observations :

  • The target compound distinguishes itself with a para-tolyl group and 2-chloropyridin-3-yl acetamide , whereas the USP-related compound () has a meta-tolyl substitution, which may alter steric and electronic interactions .
  • Compound 2e () shares the acetamide motif but incorporates a triazole-pyrimidine core , suggesting divergent binding affinities compared to the thiadiazine-based target .
  • Compound 24 () features a tetrahydro-pyrido-thieno-pyrimidinone core, highlighting the diversity of heterocyclic frameworks in acetamide derivatives .

Key Observations :

  • Lower yields (e.g., 30% for Compound 2e) suggest challenges in constructing complex heterocyclic systems .
Physicochemical Properties
Table 3: Thermal and Spectral Properties
Compound Name Melting Point (°C) IR Stretching Bands (cm⁻¹) NMR Chemical Shifts (δ)
Target Compound Not reported Expected: νC=O (~1700), νS=O (~1300–1150) Not available
USP Torsemide Related Compound E Not reported Sulfone (S=O) bands Aromatic protons (δ 7–8 ppm)
Compound 24 143–145 νC=O (1730, 1690), νN–H (3390) δ 2.10 (COCH3), 7.37–7.47 (Ar-H)
Compound 2e 165–167 νN–H (3205), νC=O (1612) δ 6.84–8.70 (Ar-H)

Key Observations :

  • The sulfone group in the target compound and ’s derivative likely contributes to enhanced polarity and hydrogen-bonding capacity .
  • Lower melting points (e.g., 143–145°C for Compound 24) correlate with less rigid structures compared to fused heterocycles like the target compound .

Research Implications and Limitations

  • Structural Insights : The para-tolyl and 2-chloropyridin-3-yl groups in the target compound may improve selectivity in enzyme inhibition compared to meta-tolyl analogues .
  • Data Gaps: No direct pharmacological or crystallographic data are available for the target compound. Studies on hydrogen-bonding patterns (as in ) could elucidate its solid-state behavior .
  • Synthetic Challenges : and highlight the need for optimized conditions to improve yields in multi-step syntheses .

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